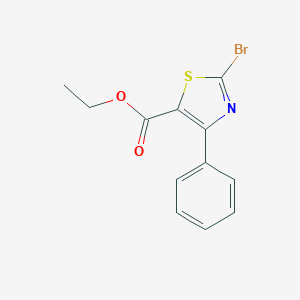

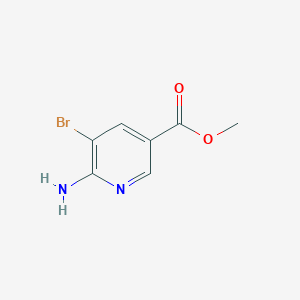

Ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

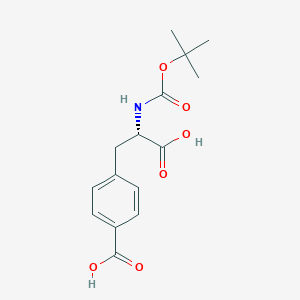

Ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate is a type of organic medicinal compound . It belongs to the class of 2-aminothiazoles, which are utilized as starting material for the synthesis of diverse range of heterocyclic analogues . These compounds have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

The synthesis of similar compounds involves the use of Ethyl 2-aminothiazole-4-carboxylate and aldehyde/ketone in absolute ethanol . A few drops of glacial acetic acid are added and the reaction mixture is stirred and refluxed for 12 hours . The progress of the reaction is monitored by TLC .Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis

The chemical reactions of this compound are largely influenced by the substituents on the thiazole ring . These substituents can alter the orientation types and shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are characterized by FTIR and NMR . For instance, one compound was found to have a melting point of 200-202 °C .Aplicaciones Científicas De Investigación

Antibacterial Activity

Thiazole derivatives have been reported to have antibacterial properties . The substituents on the thiazole ring can greatly affect the biological outcomes .

Antifungal Activity

Thiazole derivatives, including those with 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles, have been synthesized and screened for their antifungal activities .

Anti-inflammatory Activity

Thiazole derivatives have been found to have anti-inflammatory activity . For example, a series of 5-methyl-2-phenylthiazole-4-substituted heteroazole derivatives were synthesized and evaluated for their anti-inflammatory activity .

Antitumor Activity

Thiazole derivatives have been evaluated for in vitro antitumor activity against a cancer cell line collection . The 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea derivative proved lethal to the HS 578T .

Antidiabetic Activity

Thiazole derivatives have been reported to have antidiabetic properties . The substituents on the thiazole ring can greatly affect the biological outcomes .

Antiviral Activity

Thiazole derivatives have been reported to have antiviral properties . The substituents on the thiazole ring can greatly affect the biological outcomes .

Mecanismo De Acción

Target of Action

Thiazole derivatives, like “ethyl 2-bromo-4-phenylthiazole-5-carboxylate”, are known to have diverse biological activities . They can interact with various targets in the body, including enzymes, receptors, and biochemical pathways. The exact target would depend on the specific compound and its functional groups.

Mode of Action

The mode of action of thiazole derivatives can vary widely. Some may inhibit or activate enzymes, while others may bind to receptors and modulate their activity . The bromine and ethyl ester groups in “ethyl 2-bromo-4-phenylthiazole-5-carboxylate” could potentially influence its mode of action.

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For instance, they may influence the synthesis of neurotransmitters, metabolic processes, or cell signaling pathways . The specific pathways affected by “ethyl 2-bromo-4-phenylthiazole-5-carboxylate” would depend on its exact mechanism of action.

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. Thiazole derivatives can have diverse pharmacokinetic properties, influenced by factors such as their chemical structure, formulation, and route of administration .

Result of Action

The molecular and cellular effects of “ethyl 2-bromo-4-phenylthiazole-5-carboxylate” would depend on its specific targets and mode of action. Thiazole derivatives can have a range of effects, from antimicrobial to anti-inflammatory activities .

Action Environment

The action, efficacy, and stability of “ethyl 2-bromo-4-phenylthiazole-5-carboxylate” can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions within the body .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-2-16-11(15)10-9(14-12(13)17-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFOYOXMFDOSPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Br)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[2,3-b]pyridin-5-ylmethanol](/img/structure/B70923.png)